Imidapril tert-Butyl Ester
Description
Contextualization within Angiotensin-Converting Enzyme (ACE) Inhibitor Precursor Chemistry
Imidapril belongs to the class of drugs known as ACE inhibitors, which are fundamental in the management of hypertension. nih.gov These drugs function by inhibiting the angiotensin-converting enzyme, which plays a key role in the renin-angiotensin system, thereby leading to vasodilation and a reduction in blood pressure. nih.govprimescholars.com Imidapril itself is a prodrug, meaning it is administered in an inactive form and is metabolized in the liver to its active metabolite, imidaprilat. nih.gov
In the chemical synthesis of such complex molecules, precursors or intermediates are essential building blocks. Imidapril tert-butyl ester serves as a late-stage intermediate in the production of Imidapril. primescholars.comprimescholars.com The "tert-butyl ester" portion of the molecule refers to the temporary protection of a carboxylic acid group. This protection strategy is a common theme in the synthesis of many ACE inhibitors, which often feature dipeptide-like structures where selective reactivity of different functional groups is paramount. The tert-butyl ester allows chemists to carry out other chemical transformations on the molecule without unintended reactions at the carboxylic acid site.
Function as a Key Synthetic Intermediate in Imidapril Total Synthesis
The total synthesis of Imidapril hydrochloride involves several complex steps, with the formation and subsequent removal of the tert-butyl ester group being critical. This compound, identified chemically as (S)-tert-Butyl 3-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylate, is the penultimate intermediate before the final active drug is generated. molcan.comdrugfuture.com
One established synthetic route involves the condensation of two key fragments. drugfuture.com The process yields the complex tri-part molecule, this compound (referred to as compound XI in some literature). drugfuture.com
Key Synthetic Reaction
| Step | Reactants | Reagents/Conditions | Product |
|---|
The final and crucial step in the synthesis is the deprotection, or hydrolysis, of the tert-butyl ester to reveal the free carboxylic acid, yielding the active drug. researchgate.net Research has shown that the method of this de-esterification significantly impacts the stability of the final Imidapril hydrochloride product. primescholars.comprimescholars.com While initial methods utilized dry hydrogen chloride gas in 1,4-dioxane (B91453), this resulted in a less stable final product. primescholars.comprimescholars.com An improved process involves using concentrated sulfuric acid in 1,4-dioxane at room temperature for the hydrolysis, which produces a more stable form of Imidapril hydrochloride. primescholars.comprimescholars.com This highlights the intermediate's critical role, where its reaction conditions directly influence the quality and shelf-life of the resulting pharmaceutical.
Historical Perspectives on tert-Butyl Ester Application in Drug Synthesis
The use of the tert-butyl ester as a protecting group for carboxylic acids is a widely adopted and historically significant strategy in organic synthesis, particularly in peptide chemistry. thieme-connect.comresearchgate.net Its popularity stems from its unique chemical properties: it is highly stable to a wide range of nucleophiles, reducing agents, and basic conditions, yet can be readily removed under specific acidic conditions. thieme-connect.comseplite.com
This orthogonal stability allows chemists to perform modifications on other parts of a molecule, such as amino groups in amino acids, without affecting the protected carboxyl group. seplite.com In the context of peptide synthesis, the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butoxy) strategy became a cornerstone method. seplite.com The Fmoc group protects the amino end of an amino acid and is removed with a base, while the tert-butyl group protects side-chain carboxyl groups and is removed with an acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com This allows for the sequential and controlled building of peptide chains.
Beyond a simple protecting group, the tert-butyl ester has been strategically employed in prodrug design to enhance a drug's physicochemical properties. acs.org By converting a polar carboxylic acid into a more lipophilic tert-butyl ester, a drug's ability to cross cell membranes can be improved. Recently, research into prodrugs of the anti-cancer agent 6-diazo-5-oxo-l-norleucine (B1670411) (DON) demonstrated that a tert-butyl ester derivative showed excellent metabolic stability in plasma and intestinal homogenates, highlighting the modern application of this functional group to improve drug delivery and efficacy. acs.org This evolution from a simple protective unit to a key functional component for enhancing drug performance underscores the versatility and enduring importance of the tert-butyl ester in pharmaceutical synthesis.
Chemical Compound Information
| Compound Name |
| Imidapril |
| This compound |
| Imidaprilat |
| Imidapril hydrochloride |
| 2-O-(p-toluenesulfonyl)-D-lactoyl chloride |
| 1-methyl-2-oxoimidazolidine-4(S)-carboxylic acid tert-butyl ester |
| 2(S)-amino-4-phenylbutyric acid ethyl ester |
| 1-methyl-2-oxo-3-[2(R)-(p-toluenesulfonyloxy)propionyl]imidazolidine-4(S)-carboxylic acid tert-butyl ester |
| 3-[N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-1-methyl-2-oxoimidazolidine-4(S)-carboxylic acid tert-butyl ester |
| Hydrogen chloride |
| 1,4-dioxane |
| Sulfuric acid |
| Trifluoroacetic acid |
| 6-diazo-5-oxo-l-norleucine |
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89371-38-0 | molcan.com |
| Molecular Formula | C24H35N3O6 | molcan.com |
| Molecular Weight | 461.55 g/mol | molcan.com |
| IUPAC Name | (S)-tert-Butyl 3-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylate | molcan.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6/c1-7-32-21(29)18(14-13-17-11-9-8-10-12-17)25-16(2)20(28)27-19(15-26(6)23(27)31)22(30)33-24(3,4)5/h8-12,16,18-19,25H,7,13-15H2,1-6H3/t16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKNKZKPFFKEV-WDSOQIARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564208 | |
| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-38-0 | |
| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidapril Tert Butyl Ester and Its Chemical Transformations
Strategies for the Formation of the tert-Butyl Ester Moiety
The synthesis of Imidapril tert-Butyl Ester necessitates the strategic introduction of a tert-butyl ester group. This functional group serves as a crucial protecting group for the carboxylic acid, which is later removed to yield the active drug, Imidapril. The formation of this sterically hindered ester can be challenging, and various methodologies have been developed to achieve this transformation efficiently. These strategies primarily involve acid-catalyzed esterification reactions and the synthesis of key intermediates already containing the tert-butyl ester moiety.
Esterification Reactions Employing Acid Catalysis
Acid catalysis is a cornerstone of esterification, facilitating the reaction between a carboxylic acid and an alcohol. In the context of synthesizing tert-butyl esters, specific challenges arise due to the bulky nature of the tert-butyl group and the propensity of tert-butanol (B103910) to form carbocations and eliminate to isobutene under harsh acidic conditions. organic-chemistry.org Consequently, several specialized acid-catalyzed methods have been adapted for this purpose.
Direct esterification involves reacting the carboxylic acid precursor of Imidapril with tert-butanol in the presence of an acid catalyst. While conceptually straightforward, this method requires careful selection of the catalyst to avoid side reactions. thieme.de Reagents like boron trifluoride diethyl etherate have been used successfully for the preparation of tert-butyl esters of amino acids from tert-butanol. researchgate.net Another approach involves using anhydrous magnesium sulfate and a catalytic amount of sulfuric acid to drive the reaction. researchgate.net These methods provide good yields and are compatible with a variety of functional groups found in complex molecules. researchgate.net
More recently, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has emerged as a highly effective catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate as the tert-butyl source. thieme-connect.comscientificupdate.com This method is advantageous as it proceeds rapidly under mild conditions and often results in higher yields compared to traditional methods. thieme-connect.com
| Catalyst System | Key Features | Reference |
| Boron trifluoride diethyl etherate | Effective for protected amino acids. | researchgate.net |
| Anhydrous MgSO₄ / H₂SO₄ (catalytic) | One-pot procedure applicable to various substrates. | researchgate.net |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Simple, safe, and rapid reaction with high yields. | thieme.dethieme-connect.com |
A widely used and effective method for synthesizing tert-butyl esters is the reaction of a carboxylic acid with isobutylene (B52900) gas under acidic conditions. thieme.de This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (PTSA), in a suitable organic solvent like dioxane or dichloromethane (B109758). google.comgoogle.com The process involves the protonation of isobutylene to form the stable tert-butyl carbocation, which is then attacked by the carboxylate nucleophile.
This method is particularly convenient for amino acid precursors, as they can be dissolved in acid-dioxane mixtures and react with isobutene to produce the corresponding tert-butyl esters in good yields. researchgate.net The use of heterogeneous acid catalysts, such as sulfonated acidic resins, has also been explored to simplify product purification and reduce polymerization of isobutylene. google.com
| Reagents | Catalyst | Solvent | Key Features | Reference |
| Carboxylic Acid, Isobutylene | Sulfuric Acid | Dioxane | Common method for amino acids. | researchgate.netgoogle.com |
| Carboxylic Acid, Isobutylene | PTSA or Silica-H₂SO₄ | Dichloromethane or Dioxane | Adaptable for industrial scale. | google.com |
| Carboxylic Acid, Isobutylene | Sulfonated Acidic Resin | N/A | Reduced polymerization, easier workup. | google.com |
The Steglich esterification is a powerful and mild method for forming esters, particularly for sterically hindered alcohols like tert-butanol or acid-sensitive substrates. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a potent acyl transfer catalyst, then reacts with this intermediate to form a reactive acyl pyridinium (B92312) species. researchgate.net This species is readily attacked by the alcohol (tert-butanol) to yield the desired tert-butyl ester and the dicyclohexylurea (DCU) byproduct, which precipitates from the reaction mixture and can be removed by filtration. organic-chemistry.orgorganic-chemistry.org The addition of DMAP is crucial as it significantly accelerates the reaction, suppresses the formation of the stable N-acylurea byproduct, and allows the reaction to proceed at room temperature with high yields. organic-chemistry.orgorganic-chemistry.org This method's mild conditions make it highly suitable for complex molecules involved in Imidapril synthesis. nih.gov
| Reagents | Catalyst/Activator | Key Features | Reference |
| Carboxylic Acid, tert-Butanol | Dicyclohexylcarbodiimide (DCC) | Mild reaction conditions, suitable for sensitive substrates. | organic-chemistry.orgorganic-chemistry.org |
| Carboxylic Acid, tert-Butanol | DCC, 4-Dimethylaminopyridine (DMAP) | Suppresses side products, high yields for sterically hindered esters. | organic-chemistry.orgorganic-chemistry.orgnih.gov |
| Carboxylic Acid, tert-Butanol | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), DMAP | Uses a water-soluble carbodiimide, simplifying purification. | nih.govorgsyn.org |
Synthesis of Imidazolidine-4-carboxylic Acid tert-Butyl Ester Intermediates
An alternative strategy to direct esterification is to synthesize a key building block that already contains the tert-butyl ester. In the synthesis of Imidapril, the (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester is a pivotal intermediate. researchgate.net
A documented pathway to obtain the key intermediate, (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylic acid tert-butyl ester, begins with N-benzyloxycarbonyl-L-asparagine. researchgate.net The synthesis involves a sequence of reactions including cyclization, esterification, methylation, and deprotection (removal of the benzyloxycarbonyl group). researchgate.net This multi-step process ultimately furnishes the desired imidazolidinone core with the tert-butyl ester already in place, ready for subsequent coupling with the other major fragment of the Imidapril molecule. researchgate.net This approach compartmentalizes the synthetic challenges, allowing for the secure installation of the acid-labile tert-butyl ester onto a simpler precursor before constructing the final, more complex molecule.
Methylation and Debenzylation Steps to Yield Key Chiral Building Blocks
The synthesis of key chiral intermediates for Imidapril involves several strategic steps, including methylation and debenzylation, to install the required stereochemistry and functional groups. The pharmaceutical industry has a significant demand for such chiral building blocks to improve drug efficacy. nih.govnih.gov Synthetic strategies often begin from readily available chiral starting materials or employ asymmetric synthesis techniques. nih.govresearchgate.net
In a documented synthesis of Imidapril hydrochloride, the process starts with N-benzyloxycarbonyl-L-asparagine. researchgate.net This starting material undergoes a sequence of reactions including cyclization, esterification, methylation, and a de-carbobenzyloxy (De-Cbz) reaction. researchgate.net The De-Cbz reaction is a form of debenzylation that removes the benzyloxycarbonyl protecting group. This sequence affords the key chiral intermediate, (4S)-1-methyl-2-oxo-imidazolin-4-carboxylic acid tert-butyl ester. researchgate.net The development of new synthetic methods, including various catalytic reactions, facilitates the efficient production of these complex chiral molecules. nih.govresearchgate.net
Formation of 2-Imidazoline Ring Systems with tert-Butyl Hypochlorite (B82951)
The 2-imidazoline ring is a core structural feature of Imidapril. An efficient method for the preparation of 2-imidazolines involves the reaction of aldehydes with ethylenediamines in the presence of tert-butyl hypochlorite (t-BuOCl) as an oxidant. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This approach serves as a practical alternative to methods that use nitriles or esters. organic-chemistry.org
The reaction, conducted in tert-butanol at 50°C, demonstrates high efficiency, achieving excellent yields (up to 100%) in short reaction times. organic-chemistry.org The t-BuOCl facilitates the oxidative cyclization of the intermediate formed between the aldehyde and ethylenediamine (B42938). organic-chemistry.org This methodology is versatile, accommodating both aromatic and aliphatic aldehydes and is scalable, making it suitable for broader applications in medicinal chemistry. organic-chemistry.org
| Reactant Type | Conditions | Oxidant | Yield | Reference |
| Aldehydes & Ethylenediamines | tert-butanol, 50°C | tert-Butyl Hypochlorite | Up to 100% | organic-chemistry.org |
De-esterification Processes for Conversion to Imidapril Precursors
The final key step in converting this compound to the active drug substance is the de-esterification or deprotection of the tert-butyl group to reveal a carboxylic acid. This transformation is typically achieved through acid-catalyzed hydrolysis. The tert-butyl ester is a valuable protecting group due to its stability against nucleophiles and reducing agents, and its convenient removal under acidic conditions. thieme.dearkat-usa.org
Acid-Catalyzed Hydrolysis of the tert-Butyl Ester Linkage
Acid-catalyzed hydrolysis is the standard method for cleaving the tert-butyl ester linkage. acsgcipr.org The mechanism involves protonation of the ester, which increases the electrophilicity of the carbonyl group, followed by the departure of a stable tert-butyl cation. acsgcipr.org A variety of strong acids can be employed for this purpose. acsgcipr.org
Hydrochloric Acid Systems (e.g., in 1,4-Dioxane)
A widely cited method for the de-esterification of the Imidapril precursor involves the use of hydrogen chloride (HCl) in 1,4-dioxane (B91453). researchgate.netprimescholars.com This system provides for the selective removal of the tert-butyl group. primescholars.com Specifically, a 15% to 20% solution of dry HCl gas in 1,4-dioxane has been reported for this hydrolysis step in the synthesis of Imidapril. primescholars.com
The use of 4 M HCl in anhydrous dioxane is a well-established protocol for the efficient and selective deprotection of tert-butoxycarbonyl (Boc) groups and tert-butyl esters, often completing within 30 minutes at room temperature. researchgate.netnih.govarizona.edu While effective for hydrolysis, the stability of the resulting Imidapril hydrochloride salt prepared via this method has been noted as a concern, reportedly converting back to the free base over a period of 2-3 months. primescholars.com
| Reagent | Solvent | Temperature | Duration | Outcome |
| 15-20% Dry HCl gas | 1,4-Dioxane | Room Temperature | Not specified | Hydrolysis of tert-butyl ester |
| 4 M HCl | Anhydrous Dioxane | Room Temperature | ~30 minutes | Selective deprotection |
Sulfuric Acid Systems (e.g., in 1,4-Dioxane)
To address the stability issues associated with the HCl/dioxane method, an alternative process utilizing concentrated sulfuric acid (H₂SO₄) in 1,4-dioxane has been developed for the de-esterification of this compound. primescholars.com This method involves performing the hydrolysis at room temperature. primescholars.com
The resulting Imidapril hydrochloride, formed after subsequent salt formation, is reported to be significantly more stable than the product obtained from the hydrochloric acid process. primescholars.com Degradative HPLC studies indicated that the drug substance synthesized using the sulfuric acid method remained stable for approximately more than two years, a substantial improvement over the 2-3 month stability of the previous method. primescholars.com This enhanced stability makes the sulfuric acid process more economically viable and suitable for commercial-scale synthesis. primescholars.com
| Reagent | Solvent | Temperature | Stability of Final Product | Reference |
| Concentrated H₂SO₄ | 1,4-Dioxane | Room Temperature | > 2 years | primescholars.com |
Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of tert-butyl protecting groups, including tert-butyl esters. thieme.denih.gov The deprotection is typically carried out using TFA, often diluted in a solvent like dichloromethane (DCM), at room temperature. researchgate.net A common preparation involves 50% TFA in DCM. researchgate.net
The mechanism of TFA-mediated deprotection involves the formation of a tert-butyl cation. stackexchange.com This cation can then be trapped by scavengers or react with the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate. nih.govstackexchange.com The released cation can also be deprotonated to form isobutylene gas. stackexchange.comechemi.com This method is highly effective, but the reaction byproducts must be considered and managed during the synthesis. nih.gov
Non-Acidic Cleavage Methodologies for tert-Butyl Esters
Alternative methods for the deprotection of tert-butyl esters that avoid strongly acidic conditions have been developed to enhance substrate compatibility and selectivity. These methodologies are particularly relevant in the synthesis of complex molecules where acid-labile groups must be preserved.
A modern, non-acidic approach to cleave tert-butyl esters involves the use of radical cations. This method offers a mild and efficient alternative to traditional acidic deprotection.
A notable system employs the tris(4-bromophenyl)aminium radical cation, often referred to as "Magic Blue" (MB•+), in conjunction with a silane, such as triethylsilane (Et3SiH). primescholars.comrsc.orgprimescholars.compatsnap.com This catalytic protocol facilitates the cleavage of the C–O bond of the tert-butyl group under neutral and mild conditions. The reaction is suitable for a wide array of substrates, including aliphatic, aromatic, and heterocyclic compounds, and proceeds with high isolated yields, often up to 95%. primescholars.comrsc.orgprimescholars.compatsnap.com
The proposed mechanism suggests that MB•+ acts as a Lewis acid, activating the tert-butyl ester. The presence of triethylsilane is crucial as it accelerates the reaction, leading to the formation of a silyl ester and the release of isobutene. primescholars.com This method is distinguished by its chemoselectivity; for instance, it can selectively deprotect a tert-butyl ester in the presence of other ester groups like ethyl esters. patsnap.com The reaction typically proceeds at room temperature and avoids the need for high temperatures or transition metals. rsc.orgprimescholars.compatsnap.com
| Catalyst | Co-reagent | Typical Conditions | Key Advantages |
|---|---|---|---|
| Tris(4-bromophenyl)aminium radical cation (Magic Blue, MB•+) | Triethylsilane (Et3SiH) | Room temperature, neutral pH | Mild, high yield, chemoselective, avoids strong acids |
Cleavage of tert-butyl esters can also be achieved under basic conditions, which is counterintuitive given their general stability to bases. However, specific reagent systems can promote this transformation.
One reported method involves the use of sodium hydride (NaH) in N,N-dimethylformamide (DMF). google.com This system has been shown to effectively cleave various tert-butyl benzoates and alkanecarboxylates to their corresponding carboxylic acids. The reaction is believed to proceed through a concerted fragmentation mechanism, yielding isobutene and the sodium salt of the carboxylic acid. google.com It is noteworthy that this method is compatible with other functional groups, such as the N-tert-butoxycarbonyl (Boc) protecting group, which remains intact under these conditions. google.com
Another safer and simpler alternative to the NaH/DMF system is the use of powdered potassium hydroxide (KOH) in tetrahydrofuran (THF). patsnap.com This method allows for the cleavage of tert-butyl benzoates at ambient temperature in excellent yields. patsnap.com The mechanism for the NaH/DMF reaction has been debated, with some evidence suggesting it involves a BAC2 ester cleavage by NaOH generated from NaH, rather than an E2 elimination pathway. patsnap.com
| Base/Solvent System | Reaction Temperature | Mechanistic Insight | Reference |
|---|---|---|---|
| Sodium Hydride (NaH) in DMF | Room Temperature to 70-80 °C | Concerted fragmentation or BAC2 cleavage | google.com |
| Potassium Hydroxide (KOH) in THF | Ambient Temperature | Safer alternative to NaH/DMF | patsnap.com |
Integration and Optimization of Multi-Step Synthetic Sequences
The commercial viability of Imidapril hinges on the development of efficient, scalable, and economical multi-step synthetic routes. Process development focuses on optimizing reaction conditions, minimizing waste, and ensuring high purity of the final product.
Process Development for Industrial Scale Synthesis
The industrial synthesis of Imidapril hydrochloride involves several key steps, culminating in the deprotection of an intermediate, which is often a tert-butyl ester. A common synthetic route involves the acylation of a key intermediate, (4S)-1-methyl-2-oxo-imidazolin-4-carboxylic acid tert-butyl ester, with N-[(S)-1-ethyoxyoxo-3-phenylpropyl]-L-alanine, followed by the removal of the tert-butyl group. researchgate.net
Process optimization for large-scale production has focused on several areas:
Reagent Selection: Efforts have been made to avoid costly and hazardous reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide, which were used in earlier synthetic schemes. google.com
Deprotection Step: The final deprotection of the tert-butyl ester to yield Imidapril is a critical step. Industrially, this is typically achieved using acidic conditions. One established method is the use of dry hydrogen chloride gas in a solvent like 1,4-dioxane. primescholars.comprimescholars.comsemanticscholar.org An alternative process utilizes concentrated sulfuric acid in 1,4-dioxane, which has been reported to produce a more stable form of the final Imidapril hydrochloride salt. primescholars.comprimescholars.comsemanticscholar.org
Purity and Stability: The purity of the final Active Pharmaceutical Ingredient (API) is paramount. Recrystallization techniques are employed to remove impurities. For instance, methods using a mixed solvent system of an alcohol (like ethanol or methanol) and an acetic acid ester (like ethyl acetate) have been developed to efficiently remove process-related impurities and enhance the purity of Imidapril hydrochloride on a commercial scale. patsnap.comgoogle.com
| Reagent/Solvent | Key Outcome | Scale | Reference |
|---|---|---|---|
| Dry HCl gas in 1,4-Dioxane | Selective dealkylation | Commercial | primescholars.comprimescholars.comsemanticscholar.org |
| Conc. H₂SO₄ in 1,4-Dioxane | Formation of a more stable HCl salt | Commercial | primescholars.comprimescholars.com |
| Ethanol / Ethyl Acetate | Recrystallization for purification | Commercial | google.com |
Continuous Flow Synthesis Approaches for Efficiency Enhancement
Continuous flow chemistry is emerging as a powerful tool for the synthesis of APIs, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous intermediates, and potential for automation and scalability. jst.org.in
The application of continuous flow technology to the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors has been demonstrated. Researchers have developed a three-step continuous flow system capable of synthesizing eight different ACE inhibitors, explicitly including Imidapril. rsc.org This indicates the feasibility and advantage of applying flow chemistry to this class of compounds.
While specific parameters for the continuous flow synthesis of Imidapril are not extensively detailed in the public domain, the general principles of such a process would involve:
Modular Reactors: Each step of the synthesis (e.g., coupling, deprotection) would occur in a dedicated reactor module.
In-line Processing: The system could incorporate in-line purification, extraction, and solvent switching, minimizing manual handling and improving efficiency. flinders.edu.au
Process Analytical Technology (PAT): Real-time monitoring of the reaction stream would ensure consistent product quality and allow for immediate adjustments.
By translating the multi-step synthesis of Imidapril into a continuous flow process, manufacturers can achieve higher efficiency, better reproducibility, and a smaller manufacturing footprint compared to conventional batch methods. jst.org.in
Stereochemical Control and Chiral Synthesis of Imidapril Tert Butyl Ester Intermediates
Enantioselective Synthesis of Chiral Building Blocks
The foundation of a stereochemically pure final product lies in the synthesis of enantiomerically pure starting materials. For Imidapril tert-Butyl Ester, this involves the careful construction of its distinct chiral components.
A key chiral intermediate in the synthesis of Imidapril is the cyclic amino acid derivative, (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid tert-Butyl Ester. cphi-online.com Its synthesis is a multi-step process that begins with a readily available chiral starting material, ensuring the correct stereochemistry is carried through the pathway.
One common synthetic route starts from N-benzyloxycarbonyl-L-asparagine. researchgate.net This process involves a sequence of reactions including cyclization, esterification, and methylation. researchgate.net A key transformation is the Hofmann rearrangement of the asparagine side chain to form the 2-oxoimidazolidine ring structure. primescholars.com The synthesis of the parent acid, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, has also been achieved through the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene, followed by purification via ion exchange. mdpi.com
The final step in forming the desired intermediate often involves the deprotection of a precursor. For instance, a compound with a carboxybenzyl (Cbz) protecting group can be debenzylated through catalytic hydrogenation, commonly using a Palladium on carbon (Pd/C) catalyst. google.com Modern improvements to this process utilize a hydrogen donor like anhydrous ammonium (B1175870) formate (B1220265) in a solvent such as methanol, which avoids the need for pressurized hydrogen gas. google.com
Table 1: Synthetic Steps for (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid tert-Butyl Ester
| Step | Reaction | Key Reagents/Catalysts | Purpose |
|---|---|---|---|
| 1 | Cyclization | Hofmann Rearrangement conditions | Forms the 2-oxoimidazolidine ring from L-asparagine derivative. |
| 2 | Esterification | tert-Butanol (B103910) source | Introduces the tert-Butyl Ester group. |
| 3 | Methylation | Methylating agent | Adds the methyl group to the N1 position of the ring. |
While the synthesis of the imidazolidinone core often relies on the chiral pool (starting from L-asparagine), the principles of asymmetric synthesis using chiral auxiliaries and ligands are fundamental to creating other chiral building blocks, such as the N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine side chain. researchgate.netgoogle.com
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A classic example is the use of Evans' oxazolidinone auxiliaries. researchgate.net An achiral substrate can be attached to the chiral oxazolidinone, which then sterically blocks one face of the molecule. Subsequent reactions, such as alkylation or aldol (B89426) reactions, proceed with high diastereoselectivity because reagents can only approach from the unhindered face. researchgate.net This strategy could be employed to set the stereocenters in the alanine-derived portion of the Imidapril side chain.
Chiral ligands are used in transition-metal catalysis to create an asymmetric environment around the metal center. nih.gov This chiral space influences the binding of reactants and controls the stereochemical pathway of the reaction, leading to the preferential formation of one enantiomer over the other. This approach is highly efficient, as only a catalytic amount of the chiral ligand is required. Such catalytic asymmetric reactions are crucial for the industrial-scale synthesis of enantiomerically pure compounds.
Diastereoselective Transformations in Complex this compound Pathways
Once the chiral building blocks are synthesized, they must be coupled together. This coupling reaction is a critical diastereoselective transformation, as it joins two chiral molecules, creating a new molecule with multiple stereocenters. The goal is to control the reaction to form only the desired (S,S,S)-diastereomer, as other diastereomers exhibit significantly lower biological activity. researchgate.net
The key coupling step in Imidapril synthesis involves the acylation of the (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid tert-Butyl Ester intermediate with an activated form of the N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine side chain. researchgate.netgoogle.com One method involves reacting the imidazolidinone ester with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate. google.com The stereochemical integrity of the two reacting components is crucial. The pre-existing stereocenters at the C4 position of the imidazolidinone ring and within the alanine (B10760859) side-chain derivative guide the formation of the new amide bond, yielding the desired diastereomer with high selectivity. The reaction conditions are optimized to prevent epimerization (loss of stereochemical configuration) at any of the chiral centers.
Analysis of Stereochemical Fidelity and Retention of Configuration
Throughout the synthesis, it is imperative to confirm that the desired stereochemistry is being produced and maintained. Several analytical techniques are employed to analyze the stereochemical purity and determine the absolute configuration of the intermediates and the final product.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary tool for assessing stereochemical purity. nih.gov This technique uses a stationary phase that is itself chiral. chiralpedia.com As the mixture of stereoisomers passes through the column, the different isomers interact with the chiral stationary phase with varying affinities, causing them to elute at different times. chiralpedia.comnih.gov This allows for the separation and quantification of enantiomers and diastereomers, enabling the determination of enantiomeric excess (ee) and diastereomeric ratio (dr). nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of a molecule. primescholars.com Specifically, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is used to identify protons that are close to each other in space (typically within 5 Å). columbia.edunih.govyoutube.com By observing correlations between specific protons across the newly formed bond, chemists can confirm the relative orientation of the different parts of the molecule, verifying that the correct diastereomer has been formed. libretexts.org
X-ray Crystallography: For intermediates that can be crystallized, single-crystal X-ray crystallography provides the most definitive proof of stereochemistry. researchgate.net This technique maps the electron density of the molecule in its crystal lattice, allowing for the unambiguous determination of the absolute configuration of each stereocenter. mdpi.com It serves as an absolute reference point for confirming the stereochemical integrity of the synthetic route.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid tert-Butyl Ester |
| Imidapril |
| Imidaprilat |
| N-benzyloxycarbonyl-L-asparagine |
| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid |
| (S)-2-amino-3-(methylamino)propionic acid |
| Phosgene |
| Palladium on carbon (Pd/C) |
| Ammonium Formate |
| N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine |
Reaction Mechanism Elucidation in Imidapril Tert Butyl Ester Chemistry
Mechanistic Investigations of tert-Butyl Ester Formation
The formation process generally follows a nucleophilic acyl substitution pathway. In one established method, N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPP-alanine) is activated using N-hydroxysuccinimide and dicyclohexylcarbodiimide (B1669883) (DCC). The resulting activated ester is then coupled with (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester. google.com The reaction proceeds as the lone pair of electrons on the nitrogen atom of the imidazolidinone ring attacks the activated carbonyl carbon of the ECPP-alanine derivative. This leads to the formation of a tetrahedral intermediate, which subsequently collapses by eliminating the N-hydroxysuccinimide leaving group, thereby forming the desired amide bond and yielding the dipeptide product, which is the tert-butyl ester of Imidapril. google.comresearchgate.net
The selection of a tert-butyl ester is strategic, as it serves as a protecting group for the carboxylic acid. This group is stable under various reaction conditions but can be selectively removed under specific acidic conditions in the final step of the synthesis.
| Role | Compound Name | Function |
|---|---|---|
| Starting Material 1 | (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester | Provides the core imidazolidinone structure with a protected carboxylic acid. |
| Starting Material 2 | N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPP-alanine) | Provides the side chain necessary for ACE inhibitory activity. |
| Activating Agent | N-hydroxysuccinimide | Activates the carboxylic acid of ECPP-alanine to facilitate nucleophilic attack. |
| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | Promotes the formation of the activated ester by dehydrating the reactants. |
| Base/Catalyst | Potassium tert-butoxide | Can be used to facilitate the coupling reaction. google.com |
**4.2. Detailed Hydrolysis Mechanisms of the tert-Butyl Ester Linkage
The final step in the synthesis of Imidapril hydrochloride is the selective cleavage, or hydrolysis, of the tert-butyl ester to yield the free carboxylic acid. This deprotection is typically achieved under acidic conditions.
Acid-catalyzed hydrolysis of the tert-butyl ester of Imidapril is a standard method for its deprotection. primescholars.com The general mechanism involves several key steps. youtube.comyoutube.comlibretexts.org
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as hydrochloric acid or sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This addition reaction breaks the C=O pi bond and forms a tetrahedral intermediate. youtube.comyoutube.com
Proton Transfer : A proton is transferred from the newly added hydroxyl group to the tert-butoxy (B1229062) oxygen. This transfer converts the tert-butoxy group into tert-butanol (B103910), which is a much better leaving group.
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the tert-butanol molecule.
Deprotonation : A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final carboxylic acid product, Imidapril. libretexts.org
In practice, different acidic reagents are used to effect this transformation. One common method involves using dry hydrogen chloride gas in an anhydrous solvent like 1,4-dioxane (B91453). google.comprimescholars.com An alternative process utilizes concentrated sulfuric acid in 1,4-dioxane at room temperature, which has been reported to yield a more stable final product. primescholars.comprimescholars.com
| Parameter | Method 1: HCl in 1,4-Dioxane | Method 2: H₂SO₄ in 1,4-Dioxane |
|---|---|---|
| Acid Catalyst | Dry Hydrogen Chloride (HCl) gas | Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | 1,4-Dioxane | 1,4-Dioxane |
| Reported Outcome | Effective hydrolysis, but the resulting hydrochloride salt may have lower stability over time. primescholars.com | Reported to be a more selective method for de-esterification, yielding a more stable hydrochloride salt. primescholars.comprimescholars.com |
| Work-up Consideration | Standard isolation procedures. | Requires neutralization with a base like sodium bicarbonate to manage excess acid and avoid hazardous gas release. primescholars.com |
The acid-catalyzed hydrolysis of this compound is a classic example of a nucleophilic acyl substitution reaction. libretexts.org This class of reactions involves a nucleophile replacing a leaving group on an acyl carbon. openstax.orgyoutube.com
Nucleophilic Addition : The process begins with the attack of a nucleophile (water) on the electrophilic carbonyl carbon of the protonated ester. This leads to the formation of a tetrahedral, sp³-hybridized intermediate. youtube.com
Elimination of the Leaving Group : This high-energy intermediate is transient and rapidly collapses. The driving force is the reformation of the stable carbon-oxygen double bond. In this step, the bond between the acyl carbon and the leaving group (the tert-butoxy group) is cleaved. The leaving group is expelled, resulting in the substitution product. libretexts.org
In the context of tert-butyl ester cleavage, the stability of the departing group is crucial. Under acidic conditions, the tert-butoxy group is protonated to form tert-butanol. The departure of a neutral alcohol molecule is more favorable than the departure of a negatively charged alkoxide ion, which would be the case under basic conditions. This is a key reason why acidic conditions are preferred for the hydrolysis of tert-butyl esters. Furthermore, the tert-butyl carbocation that can form is relatively stable, facilitating the cleavage of the C-O bond.
Mechanistic Pathways of Undesired Side Reactions during Synthesis and Transformation
Several side reactions can occur during the synthesis and subsequent hydrolysis of this compound, potentially impacting the purity and yield of the final product.
During the acid-catalyzed hydrolysis step, the primary side reaction involves the tert-butyl group. The intermediate tert-butyl carbocation, formed after the departure of the leaving group, is prone to elimination. It can readily lose a proton to form isobutylene (B52900) , a gaseous byproduct. This E1 elimination pathway competes with the reaction of the carbocation with water to form tert-butanol.
In the synthesis (coupling) stage, potential side reactions include:
Racemization : The chiral centers in the amino acid derivatives are susceptible to racemization, especially if the reaction conditions (e.g., temperature, base strength) are not carefully controlled. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.
Decomposition of Reagents : Certain reagents used in ester formation can be unstable. For instance, some imidate intermediates used in esterification have been reported to undergo thermal decomposition, leading to the elimination of isobutylene and the formation of an amide byproduct (e.g., trichloroacetamide), which reduces the efficiency of the desired esterification. nih.gov
Incomplete Reactions : Failure to drive the coupling or hydrolysis reactions to completion will result in the presence of unreacted starting materials in the final product mixture, necessitating further purification steps.
| Reaction Stage | Side Reaction | Mechanistic Pathway | Potential Consequence |
|---|---|---|---|
| Hydrolysis (Cleavage) | Formation of Isobutylene | E1 Elimination from the intermediate tert-butyl carbocation. | Formation of a gaseous byproduct; potential pressure build-up in a closed system. |
| Synthesis (Coupling) | Racemization | Enolization at the α-carbon of the activated amino acid derivative. | Loss of stereochemical purity, formation of diastereomers. |
| Synthesis (Coupling) | Reagent Decomposition | Thermal elimination from reactive intermediates (e.g., imidates). nih.gov | Reduced yield of the desired tert-butyl ester. |
| Both Stages | Incomplete Reaction | Insufficient reaction time, non-optimal temperature, or catalyst deactivation. | Contamination of the product with starting materials. |
Impurity Profiling and Control Strategies for Imidapril Tert Butyl Ester in Research
Identification of Process-Related Impurities
Process-related impurities are chemical substances that are formed during the synthesis of a target compound. These can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts. The manufacturing process of Imidapril tert-butyl ester, like any multi-step chemical synthesis, is susceptible to the formation of such impurities.
The synthesis of Imidapril typically involves the coupling of (4S)-3-{(2S)-2-[(1S)-1-ethoxycarbonyl-3-phenylpropyl]amino]propanoyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid with a tert-butyl ester protecting group. Potential process-related impurities can arise from the starting materials and intermediates used in the synthesis of the imidazolidinone ring and the side chain.
Common sources of organic impurities in API synthesis include:
Starting materials and intermediates: Incomplete reactions or the presence of impurities in the initial materials can lead to their carryover into the final product.
By-products of the synthesis: Side reactions occurring concurrently with the main reaction can generate undesired compounds.
Products of over-reaction: Continuation of the reaction beyond the desired endpoint can lead to the formation of impurities.
Reagents, ligands, and catalysts: These substances, if not completely removed during purification, will be present as impurities in the final product.
While specific process-related impurities for this compound are not extensively detailed in publicly available literature, a Chinese patent discloses the existence of certain organic impurities of Imidapril hydrochloride and their preparation methods ajchem-a.com. This suggests that impurities are a recognized concern in the manufacturing of Imidapril and its intermediates. The identification and characterization of these impurities often require sophisticated analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Potential Sources of Process-Related Impurities in this compound Synthesis
| Source of Impurity | Potential Impurity Type |
| Starting Materials | Unreacted precursors, contaminants in starting materials |
| Intermediates | Incomplete conversion to subsequent steps |
| Side Reactions | Isomers, diastereomers, by-products of condensation reactions |
| Reagents and Catalysts | Residual coupling agents, catalysts, or their derivatives |
| Solvents | Residual organic solvents from reaction and purification steps |
Characterization of Degradation-Related Impurities
Degradation-related impurities are substances that form when the drug substance or intermediate is exposed to various stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are crucial to identify these potential impurities and to develop stability-indicating analytical methods.
Studies on the degradation of Imidapril hydrochloride have identified two primary degradation products:
Imidaprilat: This is the diacid derivative of Imidapril, formed through the hydrolysis of the ethyl ester and tert-butyl ester groups. Alkaline conditions, in particular, have been shown to accelerate this hydrolysis.
Diketopiperazine derivative: This impurity is formed through an internal cyclization reaction. The formation of this derivative is also influenced by factors such as temperature and humidity.
Forced degradation studies on Imidapril hydrochloride have been conducted under various conditions, including acidic, basic, neutral, oxidative, photolytic, and thermal stress. These studies have confirmed that Imidapril is susceptible to degradation, particularly in the presence of moisture and at elevated temperatures. The degradation kinetics often follow first-order reactions.
The characterization of these degradation products is typically achieved using techniques like LC-MS to determine their molecular weights and fragmentation patterns, which aids in their structural elucidation.
Table 2: Characterized Degradation Products of Imidapril
| Degradation Product | Formation Pathway | Stress Condition |
| Imidaprilat | Hydrolysis of ester groups | Alkaline, Acidic, Neutral (with heat and humidity) |
| Diketopiperazine derivative | Internal cyclization | Oxidative, Thermal, Humid conditions |
Development of Methodologies for Impurity Mitigation and Removal
Effective control of impurities is a critical aspect of drug development and manufacturing. The strategies for mitigating and removing impurities in this compound can be broadly categorized into process optimization and purification techniques.
Process Optimization:
Control of Starting Material Quality: Ensuring the purity of starting materials and intermediates is the first line of defense against the introduction of impurities.
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, pH, and stoichiometry can minimize the formation of by-products and over-reaction products.
Use of High-Purity Solvents and Reagents: The quality of solvents and reagents used in the synthesis can significantly impact the impurity profile of the final product.
Purification Techniques:
Crystallization: Recrystallization is a powerful technique for purifying solid compounds like this compound. The choice of solvent system is crucial for achieving high purity.
Chromatography: Techniques such as column chromatography and preparative HPLC are highly effective in separating closely related impurities from the desired product. The development of a stability-indicating HPLC method is essential for monitoring the effectiveness of the purification process nih.govprimescholars.comganeshremedies.com.
Washing and Extraction: Liquid-liquid extraction and washing steps are commonly employed to remove water-soluble and other unwanted materials from the reaction mixture.
A Chinese patent describes purification steps for Imidapril hydrochloride impurities that involve neutralization, extraction with an organic solvent, washing with brine, concentration, and recrystallization ajchem-a.com. Similar principles would be applied to the purification of the this compound intermediate.
Preparation of Reference Standards for Impurity Analysis
Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of impurities in a drug substance. The availability of well-characterized reference standards for all potential impurities is a regulatory requirement and is essential for the validation of analytical methods.
The preparation of reference standards for this compound impurities involves several key steps:
Synthesis or Isolation: Impurities can either be synthesized through a dedicated chemical route or isolated from enriched batches of the main compound using techniques like preparative chromatography. A Chinese patent details the synthesis of specific organic impurities of Imidapril hydrochloride, indicating that targeted synthesis is a viable approach ajchem-a.com.
Purification: The synthesized or isolated impurity must be purified to a very high degree, often greater than 99%. This is typically achieved through multiple rounds of recrystallization or chromatographic purification.
Characterization and Certification: The purified impurity must be thoroughly characterized to confirm its identity and purity. This involves a battery of analytical tests, including:
Spectroscopic analysis: NMR (¹H and ¹³C), MS, and Infrared (IR) spectroscopy to confirm the chemical structure.
Chromatographic analysis: HPLC or Gas Chromatography (GC) to determine purity.
Other tests: Elemental analysis, determination of water content, and residual solvent analysis.
Once the identity and purity are established, the material can be certified as a reference standard and used for the routine quality control of this compound.
Advanced Analytical Methodologies for Imidapril Tert Butyl Ester Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. This separation is crucial for determining the purity of a substance and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile or thermally unstable compounds like Imidapril tert-Butyl Ester. Its high resolution and sensitivity make it ideal for purity testing and stability studies of the final active pharmaceutical ingredient, Imidapril hydrochloride, which is synthesized from the tert-butyl ester intermediate primescholars.com. HPLC methods can effectively separate the main compound from process-related impurities and degradation products.
A typical reversed-phase HPLC (RP-HPLC) method would be developed for routine analysis. The selection of the stationary phase (e.g., a C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength are optimized to achieve the best separation and sensitivity.
Table 1: Representative HPLC Method Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Octadecyl Silane (C18), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient mixture of Acetonitrile and Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Spectrophotometer |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds openaccessjournals.comamazonaws.com. For compounds that are not sufficiently volatile, derivatization can be employed to increase their volatility researchgate.net. In the context of Imidapril-related substances, GC coupled with mass spectrometry (GC-MS) has been successfully used to determine metabolites in plasma and urine after a derivatization process nih.gov.
While this compound itself may have limited thermal stability for direct GC analysis, this technique is highly applicable for the detection and quantification of volatile or semi-volatile impurities and residual solvents from the synthesis process scirp.orgscirp.org. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer detector offers definitive identification amazonaws.com.
Table 2: General Gas Chromatography Parameters for Impurity Profiling
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C held for 2 min, ramp to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds by examining the interaction of matter with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds researchgate.net. Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the confirmation of the expected structure of this compound. The chemical shift, integration, and splitting pattern of each signal in the spectrum correspond to a specific set of protons. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a sharp singlet), the ethyl ester group, and the complex ring systems.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-Butyl group (-C(CH₃)₃) | ~1.4 - 1.5 | Singlet (s) |
| Ethyl ester (-OCH₂CH₃) | ~1.2 - 1.3 | Triplet (t) |
| Ethyl ester (-OCH₂CH₃) | ~4.1 - 4.2 | Quartet (q) |
| Aliphatic protons on ring systems | ~2.0 - 4.5 | Multiplets (m) |
| Aromatic protons (-C₆H₅) | ~7.2 - 7.4 | Multiplet (m) |
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound nih.gov. When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive method for both identifying and quantifying compounds in a mixture. For this compound, MS analysis would confirm the molecular weight through the detection of the molecular ion peak. Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural information, often showing characteristic losses of functional groups such as the tert-butyl moiety.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 406.23 |
| [M-C₄H₉]⁺ | Loss of tert-butyl group | 349.17 |
| [M-OC₄H₉]⁺ | Loss of tert-butoxy (B1229062) group | 333.17 |
Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule ijpba.inforjptonline.org. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the molecule's chemical bonds d-nb.info. The resulting spectrum is a molecular fingerprint that can be used for identification and structural confirmation. For this compound, the FT-IR spectrum would display characteristic absorption bands for the ester carbonyl (C=O) groups, C-O bonds, C-N bonds, and the various C-H bonds in the aliphatic and aromatic parts of the molecule.
Table 5: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1730 - 1750 |
| C-O (Ester) | Stretching | 1150 - 1250 |
| C-N (Amine) | Stretching | 1020 - 1250 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Principles of Method Development and Validation for Pharmaceutical Intermediates
The development and validation of analytical methods for pharmaceutical intermediates such as this compound are critical components of drug development and manufacturing. These procedures ensure the quality, consistency, and purity of the intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API), Imidapril. The validation process demonstrates that an analytical method is suitable for its intended purpose, providing reliable and accurate data. This process is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH).
Method development for a pharmaceutical intermediate like this compound typically focuses on chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common due to its specificity, sensitivity, and versatility. The goal is to create a method that can accurately quantify the intermediate and separate it from any process-related impurities or degradation products.
Key considerations during method development include:
Selection of the Chromatographic Mode: Reversed-phase HPLC is frequently chosen for molecules like this compound.
Column Chemistry: A C18 column is a common starting point, offering good retention and separation for moderately polar compounds.
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve the desired separation. The pH of the buffer is a critical parameter that can significantly affect the retention and peak shape of ionizable compounds.
Detection Wavelength: The wavelength for UV detection is selected based on the chromophoric properties of this compound to ensure maximum sensitivity.
Flow Rate and Column Temperature: These parameters are adjusted to optimize the analysis time and separation efficiency.
Once a suitable method is developed, it must be validated to ensure its performance is reliable and reproducible. The validation of an analytical method for a pharmaceutical intermediate generally involves the assessment of the following parameters as defined by the ICH guidelines.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that peaks for starting materials, known impurities, and degradation products are well-resolved from the main analyte peak.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by analyzing a series of solutions of this compound at different concentrations and plotting the detector response against the concentration. The correlation coefficient (r²) is a key indicator of linearity.
Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment.
Reproducibility: The precision between different laboratories.
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following tables provide illustrative data for the validation of a hypothetical HPLC method for the quantification of this compound, based on typical findings for similar pharmaceutical intermediates and the final drug product, Imidapril.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 50 | 251000 |
| 75 | 374500 |
| 100 | 502000 |
| 125 | 626500 |
| 150 | 749000 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 4985x + 1500 |
This interactive table demonstrates the linear relationship between the concentration of this compound and the detector response.
Table 2: Accuracy (Recovery) Data for this compound
| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4 |
| 100 | 100.2 | 100.2 |
| 120 | 119.3 | 99.4 |
| Mean % Recovery | 99.7 |
This interactive table shows the accuracy of the method, with recovery values close to 100%.
Table 3: Precision Data for this compound (n=6)
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | Mean Assay (%) | 99.8 | - |
| Standard Deviation | 0.45 | - | |
| Relative Standard Deviation (RSD) | 0.45% | ≤ 2.0% | |
| Intermediate Precision | Mean Assay (%) | 99.5 | - |
| Standard Deviation | 0.62 | - | |
| Relative Standard Deviation (RSD) | 0.62% | ≤ 2.0% |
This interactive table presents the precision of the method, with RSD values well within the acceptable limits, demonstrating the method's reproducibility.
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
This interactive table indicates the sensitivity of the analytical method.
Table 5: Robustness Study for this compound Analysis
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate (mL/min) | 0.9 | 0.8 |
| 1.1 | 0.9 | |
| Mobile Phase pH | 4.8 | 1.1 |
| 5.2 | 1.0 | |
| Column Temperature (°C) | 23 | 0.7 |
| 27 | 0.8 |
This interactive table demonstrates the method's robustness, with minimal variation in results when key parameters are slightly changed.
The successful development and validation of such an analytical method are documented in a validation report, which serves as evidence that the method is suitable for its intended use in the quality control of this compound. This rigorous process ensures that the intermediate meets the required purity and quality standards before being used in the synthesis of the final drug product.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Imidapril tert-Butyl Ester to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and catalyst type). For stereochemical control, describes using an organic acid (e.g., trifluoroacetic acid) in ester or ketonic solvents to selectively precipitate the SSS isomer . Purification steps like recrystallization or chromatography should be employed to isolate the target compound. Reaction monitoring via TLC or HPLC ensures intermediate purity, while yield calculations must account for stoichiometric ratios and byproduct formation.
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for tert-butyl group identification (δ ~1.4 ppm for tert-butyl protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 210–230 nm is recommended, as demonstrated in similar tert-butyl ester analyses .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at regular intervals (0, 1, 3, 7 days). Quantify degradation products using mass spectrometry and compare against reference standards. Statistical tools like Arrhenius plots predict shelf-life under standard conditions .
Advanced Research Questions
Q. What strategies ensure stereochemical purity of this compound during synthesis, and how can diastereomeric excess be quantified?
- Methodological Answer : Chiral resolution techniques, such as chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H), are essential for separating enantiomers. highlights selective precipitation of the SSS isomer using acid addition salts in specific solvents . Diastereomeric excess can be calculated via integration of HPLC peak areas or using circular dichroism (CD) spectroscopy for optical activity confirmation.
Q. How can researchers validate analytical methods for this compound to meet regulatory guidelines?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:
- Linearity : Test 5–7 concentration levels (e.g., 50–150% of target).
- Accuracy : Spike recovery studies (80–120%) with triplicate measurements.
- Precision : Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤2%.
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
Reference methods from tert-butyl ester analogs, such as those for Fluvastatin derivatives, provide a framework .
Q. What computational approaches model the reaction mechanisms of this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for esterification steps. Molecular dynamics simulations assess solvent effects on reaction kinetics. Software like Gaussian or ORCA is recommended, with validation against experimental NMR and kinetic data .
Q. How should researchers address contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
- Methodological Answer : Apply root-cause analysis:
- Reproducibility Checks : Replicate experiments under identical conditions.
- Hypothesis Testing : Vary one parameter (e.g., solvent, catalyst) systematically.
- Advanced Analytics : Use LC-MS/MS to identify trace byproducts.
- Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences.
Document all deviations and align findings with literature, as emphasized in and .
Tables for Data Organization
Table 1 : Key Analytical Parameters for this compound
| Parameter | Method | Acceptable Range | Reference Standard |
|---|---|---|---|
| Purity | HPLC (C18 column) | ≥98% | USP guidelines |
| Stereochemical Purity | Chiral HPLC | ≥99% de | ICH Q6A |
| Moisture Content | Karl Fischer Titration | ≤0.5% w/w | Ph. Eur. 2.5.12 |
Table 2 : Stability Study Design (Example)
| Condition | Temperature | pH | Sampling Intervals | Key Metrics |
|---|---|---|---|---|
| Accelerated | 40°C | 6.8 | 0, 1, 3, 7 days | Degradation (%) |
| Long-term | 25°C | 6.8 | 0, 1, 3, 6 months | Purity, Mass Balance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
